![molecular formula C11H16O3 B14652918 8,8-Dimethyl-2-oxaspiro[4.5]decane-1,3-dione CAS No. 51111-15-0](/img/structure/B14652918.png)
8,8-Dimethyl-2-oxaspiro[4.5]decane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8,8-Dimethyl-2-oxaspiro[45]decane-1,3-dione is a chemical compound with the molecular formula C11H16O3 It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-Dimethyl-2-oxaspiro[4.5]decane-1,3-dione typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoro compounds under specific conditions . The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
8,8-Dimethyl-2-oxaspiro[4.5]decane-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms in the compound are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated products, while reduction could produce various reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
8,8-Dimethyl-2-oxaspiro[4.5]decane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying spiro compounds.
Biology: Research is ongoing to explore its potential biological activities and interactions with biological molecules.
Medicine: There is interest in its potential therapeutic applications, although specific uses are still under investigation.
Wirkmechanismus
The mechanism of action of 8,8-Dimethyl-2-oxaspiro[4.5]decane-1,3-dione involves its interaction with specific molecular targets and pathways. The exact molecular targets are still being studied, but it is believed to interact with enzymes and receptors in biological systems, leading to various biochemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-oxaspiro[4.5]decane-1,8-dione: This compound has a similar spiro structure but differs in the position of the oxygen atom.
8,8-dimethyl-1-oxaspiro[4.5]decan-2-yl methanamine hydrochloride: Another spiro compound with different functional groups.
Uniqueness
8,8-Dimethyl-2-oxaspiro[45]decane-1,3-dione is unique due to its specific structural configuration and the presence of two methyl groups at the 8th position
Eigenschaften
CAS-Nummer |
51111-15-0 |
|---|---|
Molekularformel |
C11H16O3 |
Molekulargewicht |
196.24 g/mol |
IUPAC-Name |
8,8-dimethyl-2-oxaspiro[4.5]decane-1,3-dione |
InChI |
InChI=1S/C11H16O3/c1-10(2)3-5-11(6-4-10)7-8(12)14-9(11)13/h3-7H2,1-2H3 |
InChI-Schlüssel |
PLKAGUQVVVRJDW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC2(CC1)CC(=O)OC2=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


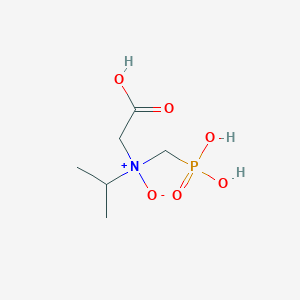
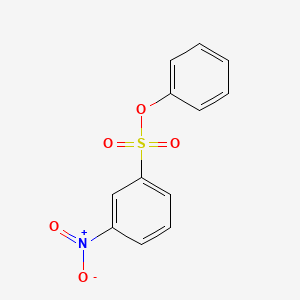
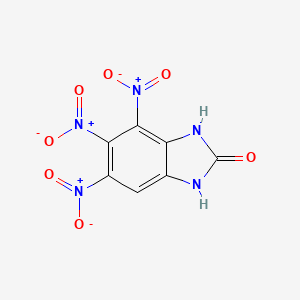

![N-{2-[([1,1'-Biphenyl]-2-yl)oxy]ethyl}-N-ethylaniline](/img/structure/B14652862.png)
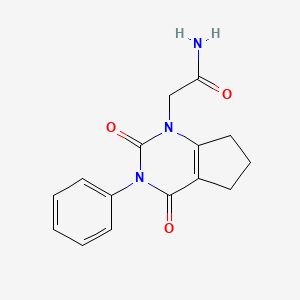
![2-[4-[4-[4-(2,5-Dimethylphenyl)phenyl]phenyl]phenyl]-1,4-dimethylbenzene](/img/structure/B14652876.png)
![1,2,4,5,6,7,8,9-octachlorotricyclo[5.3.0.02,6]deca-4,8-diene-3,10-dione](/img/structure/B14652881.png)
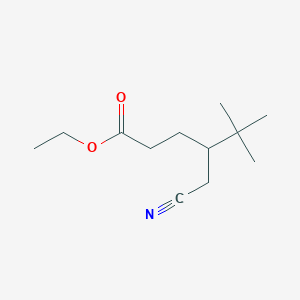
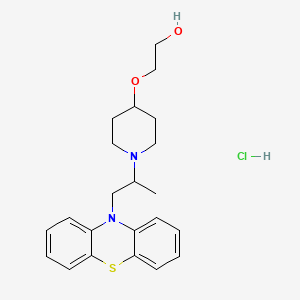
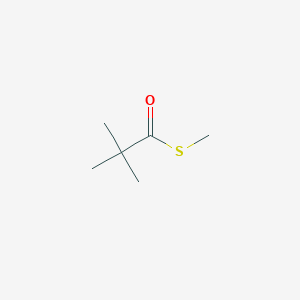
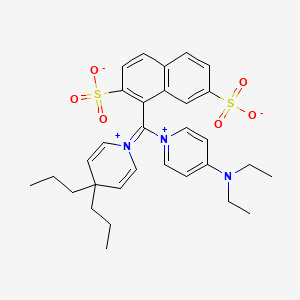

![{2-[(2,4,4-Trimethylpentan-2-yl)peroxy]propan-2-yl}benzene](/img/structure/B14652928.png)
